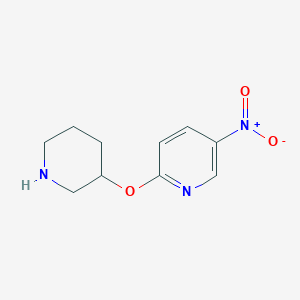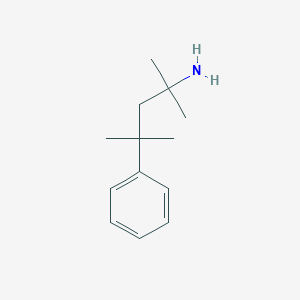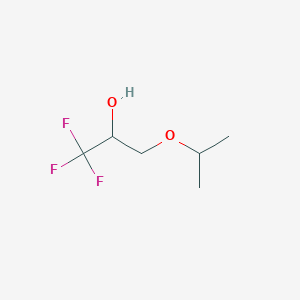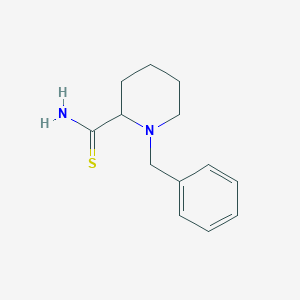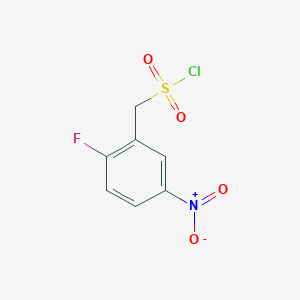![molecular formula C11H7F3OS B13609440 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B13609440.png)
3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one is a compound that belongs to the class of organosulfur compounds. It features a benzo[b]thiophene ring, which is a five-membered ring containing sulfur, fused to a benzene ring. The trifluoropropan-2-one moiety introduces fluorine atoms, which are known for their electron-withdrawing properties, potentially altering the compound’s reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one can be achieved through various methods. One common approach involves the reaction of benzo[b]thiophene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The benzo[b]thiophene moiety may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
3-(Benzo[b]thiophen-3-yl)propan-2-one: Similar structure but without the fluorine atoms, leading to altered chemical properties.
2-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one: Positional isomer with potentially different biological effects.
Uniqueness: The presence of the trifluoromethyl group in 3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one imparts unique electronic properties, enhancing its reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H7F3OS |
|---|---|
Molekulargewicht |
244.23 g/mol |
IUPAC-Name |
3-(1-benzothiophen-3-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C11H7F3OS/c12-11(13,14)10(15)5-7-6-16-9-4-2-1-3-8(7)9/h1-4,6H,5H2 |
InChI-Schlüssel |
CWQBOCWECPEQOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


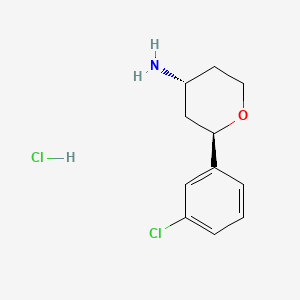
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid](/img/structure/B13609371.png)
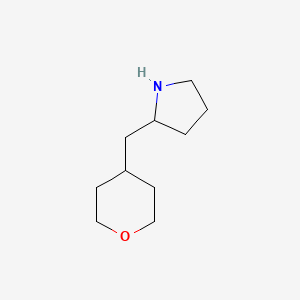
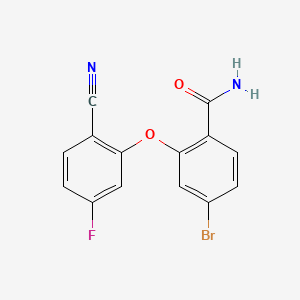
![1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13609398.png)
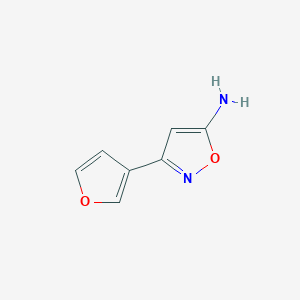
![2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13609426.png)
